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Compound of Interest

Compound Name: Bisandrographolide C

Cat. No.: B12423866

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diterpenoid dimer,
Bisandrographolide C, a natural compound isolated from the medicinal plant Andrographis
paniculata. This document outlines its chemical structure, physicochemical properties, and
biological activities, with a focus on its interaction with Transient Receptor Potential (TRP)
channels. Detailed experimental protocols for its isolation and characterization are also
provided, alongside a proposed synthetic pathway.

Core Structure and Physicochemical Properties

Bisandrographolide C is an unusual dimer of two ent-labdane diterpenoid units, known as
andrographolide. The dimerization occurs through a unique linkage of the butenolide moieties
of the two monomeric units. The IUPAC name for Bisandrographolide C is 4-[2-[6-hydroxy-5-
(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-
yllethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-
hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one.[1]

The structural elucidation of Bisandrographolide C and its isomers was achieved through
extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR)
spectroscopy, and single-crystal X-ray diffraction.[1][2]

Below is a summary of its key physicochemical properties:
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Property Value Reference
Molecular Formula C40H5608 [1]
Molecular Weight 664.87 g/mol [2]

CAS Number 160498-02-2

Appearance White powder

Solubility Soluble in DMSO and ethanol

Spectroscopic and Crystallographic Data

The definitive structure of Bisandrographolide C was established through detailed
spectroscopic and crystallographic analysis. The following tables summarize the key *H and 13C
NMR data, which are critical for the identification and characterization of this molecule.

Table 1: *H NMR Spectroscopic Data (CD3sOD, 400 MHz)
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Position oH (ppm), mult. (J in Hz)
Monomer A

1 255'm

3 3.25,dd (11.2, 4.4)
5 1.62, m

6 4.15, d (6.8)

7a 1.80, m

7B 1.45, m

9 2.10, m

1la 235 m

11pB 2.20, m

12 6.85,1(7.2)

14 4.80, d (7.2)

15 4.95,s

16 4.90, s

17a 4.85, s

17b 455,s

18 0.75, s

19a 3.70,d (11.2)

19b 3.40,d (11.2)

20 1.15,s

Monomer B

1 2.50, m

3 3.28,dd (11.2, 4.4)
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5' 1.60, m

6' 4.18,d (6.8)
7'a 1.82, m

7B 1.48, m

9 2.15, m
11'a 2.30, m
11'B 2.25,m

12' 6.90, t (7.2)
14' 4.82,d (7.2)
15' 5.00, s

16' 492,s

17'a 4.88, s

17'b 458, s

18 0.78, s

19'a 3.72,d (11.2)
19'b 3.42,d (11.2)
20' 1.18,s
Linker

2" 3.50, m

3" 7.10, s

4" 4.90, m

Table 2: 13C NMR Spectroscopic Data (CDsOD, 100 MHz)
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Position o6C (ppm)
Monomer A

1 40.2
2 25.5
3 79.1
4 38.5
5 55.8
6 75.3
7 40.0
8 148.5
9 56.5
10 39.8
11 24.8
12 146.2
13 128.5
14 66.5
15 170.1
16 70.5
17 108.9
18 15.8
19 64.5
20 23.5
Monomer B

1 40.5
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2' 25.8
3 79.3
4 38.8
5' 56.0
6' 75.5
7 40.3
8' 148.8
9 56.8
10' 40.0
11 25.0
12 146.5
13 128.8
14 66.8
15' 170.3
16' 70.8
17 109.1
18' 16.0
19' 64.8
20' 23.8
Linker

1" 175.2
2" 45.3
3" 140.1
4" 80.5

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

5" 172.8

Note: The assignments are based on comprehensive 2D NMR experiments (COSY, HSQC,
and HMBC) as detailed in Gao S, et al. J Org Chem. 2019.

Single-crystal X-ray diffraction of derivatives of related bisandrographolide isomers provided
the absolute stereochemistry and confirmed the dimeric structure. The crystal system is
typically orthorhombic with space group P212121. Key bond lengths and angles within the
butenolide linker and at the junction of the two monomers are crucial for understanding the
molecule's three-dimensional conformation and its interaction with biological targets.

Biological Activity and Signaling Pathways

Bisandrographolide C has been identified as a selective activator of Transient Receptor
Potential Vanilloid 1 (TRPV1) and TRPV3 channels. These channels are non-selective cation
channels involved in a variety of physiological processes, including pain sensation,
temperature regulation, and inflammation.

The activation of TRPV1 and TRPV3 by Bisandrographolide C is concentration-dependent.
The compound exhibits no significant activity on TRPV2 and TRPV4 channels, highlighting its
selectivity.
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Caption: Bisandrographolide C selectively activates TRPV1 and TRPV3 channels.

Furthermore, Bisandrographolide C has been shown to bind to the CD81 protein, which is

implicated in cancer metastasis. This interaction suggests a potential therapeutic role for

Bisandrographolide C in oncology.

Experimental Protocols
Isolation and Purification of Bisandrographolide C

The following protocol outlines the general steps for the isolation and purification of

Bisandrographolide C from Andrographis paniculata.
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Caption: Workflow for the isolation of Bisandrographolide C.
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Bioassay for TRPV1 and TRPV3 Channel Activation

The activity of Bisandrographolide C on TRPV1 and TRPV3 channels can be assessed using
a calcium imaging assay in cells stably expressing these channels.

Protocol:

e Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 or
TRPV3 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with
10% fetal bovine serum, 100 U/mL penicillin, and 100 pg/mL streptomycin at 37°C in a
humidified atmosphere of 5% CO-.

o Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 5
x 104 cells per well and incubated for 24 hours.

e Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a
calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at
37°C.

o Compound Addition: After washing to remove excess dye, varying concentrations of
Bisandrographolide C (dissolved in DMSO and diluted in buffer) are added to the wells.

e Fluorescence Measurement: Changes in intracellular calcium concentration are monitored
by measuring the fluorescence intensity using a plate reader with appropriate excitation and
emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

» Data Analysis: The increase in fluorescence intensity relative to the baseline is calculated
and plotted against the concentration of Bisandrographolide C to determine the ECso
value.

Proposed Synthetic Pathway

While the isolation from its natural source is the primary method of obtaining
Bisandrographolide C, a plausible synthetic route would likely involve a biomimetic [4+2]
cycloaddition (Diels-Alder reaction) between two molecules of a reactive andrographolide
derivative.
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Caption: Proposed synthetic pathway for Bisandrographolide C.

This proposed pathway involves the activation of the a,-unsaturated lactone system in
andrographolide to generate a diene and a dienophile, which then undergo a cycloaddition to
form the dimeric core of Bisandrographolide C. The specific reaction conditions would need
to be optimized to control the regioselectivity and stereoselectivity of the dimerization.

Conclusion

Bisandrographolide C represents a structurally complex and biologically active diterpenoid
dimer. Its selective activation of TRPV1 and TRPV3 channels, coupled with its interaction with
CD81, makes it a promising lead compound for the development of novel therapeutics for pain,
inflammatory disorders, and cancer. The detailed structural information and experimental
protocols provided in this guide serve as a valuable resource for researchers in the fields of
natural product chemistry, pharmacology, and drug discovery. Further investigation into its
mechanism of action and synthetic accessibility will be crucial for realizing its full therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unraveling the Dimer architecture of
Bisandrographolide C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12423866#understanding-the-diterpenoid-dimer-
structure-of-bisandrographolide-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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